3-(2-Methoxyethyl)morpholine
Overview
Description
3-(2-Methoxyethyl)morpholine is a chemical compound with the molecular formula C7H15NO2 . It is related to morpholine, which is a six-membered aliphatic heterocyclic compound featuring both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholine derivatives, including 3-(2-Methoxyethyl)morpholine, has been a subject of research. A recent paper discusses the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another study describes the synthesis of a morpholine-containing heterocyclic system from simple cis-amino alcohols of the sulfolane family .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethyl)morpholine consists of a morpholine ring with a methoxyethyl group attached to one of the carbon atoms . Morpholine itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Scientific Research Applications
Morpholine Synthesis and Transformations
- The novel synthesis of cis-3,5-disubstituted morpholine derivatives involved an electrophile-induced ring closure and nucleophilic displacement reactions, forming various morpholine structures, including 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
- A synthesis method for 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride highlighted the advantages of easy operation, short reaction time, and high yield, confirming the compound structure via IR, 1H NMR, and MS technologies (Tan Bin, 2011).
Applications in Drug Delivery Systems and Chemical Analysis
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized and evaluated for topical drug delivery, indicating improved delivery of naproxen through the skin (Rautio et al., 2000).
- Methoxy(3-morpholinopropyl)silanediyl modified silica gel was successfully used as a column packing material in the high-performance liquid chromatographic determination of components in an eye lotion, demonstrating its efficiency in separating and determining components in a single analysis (Akiyama, Nakashima, Yamada, & Shirakawa, 1991).
Derivative Formation and Structural Studies
- The creation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, tellurated derivatives of morpholine, showcased the structural characterization of palladium and mercury complexes, providing insights into the coordination chemistry of these unique morpholine derivatives (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Chiral Synthesis and Stereochemistry
- Chiral synthesis involved the creation of enantiomerically pure morpholine derivatives, demonstrating the synthetic utility and configuration of such compounds, which are significant in the field of stereoselective synthesis and pharmacological studies (Prabhakaran et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJNTWDLFFUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)morpholine | |
CAS RN |
1386999-20-7 | |
Record name | 3-(2-methoxyethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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